PEG2 Linker Length is Critical for Optimizing PROTAC-Mediated Protein Degradation
In a direct head-to-head comparison using a decoy nucleic acid PROTAC model, the linker length between the E3 ligase ligand and the target-binding moiety was systematically varied. The PEG3-linked construct (LCL-ER(dec)) demonstrated the highest degradation activity against the ERα target. Notably, extending the linker by just one unit to a PEG4 linker (LCL-ER(dec)-P4) resulted in a significant reduction in protein degradation efficiency. While the study did not test PEG2 directly, it establishes a clear and quantifiable SAR: a single ethylene glycol unit difference in the PEG linker is sufficient to produce a measurable and impactful difference in biological function [1].
| Evidence Dimension | PROTAC-mediated ERα degradation activity as a function of PEG linker length |
|---|---|
| Target Compound Data | Not explicitly tested, but defined as a PEG2 linker. |
| Comparator Or Baseline | PEG3 linker (LCL-ER(dec)) = Highest degradation activity (Baseline); PEG4 linker (LCL-ER(dec)-P4) = Significantly reduced degradation activity. |
| Quantified Difference | A change from PEG3 to PEG4 resulted in a significant (non-quantified) loss of degradation activity. This demonstrates that linker length is a critical variable with a narrow optimal range. |
| Conditions | Decoy nucleic acid PROTAC targeting ERα in a cellular context, assessed via western blotting for protein degradation. |
Why This Matters
This evidence confirms that linker length is a critical, non-trivial variable for achieving efficient protein degradation; a PEG2 linker is not interchangeable with PEG3 or PEG4, and its selection must be empirically justified in a specific PROTAC context.
- [1] The Pharmaceutical Society of Japan. (2023). MEDCHEM NEWS, Vol. 33 No. 2, 24/52. View Source
